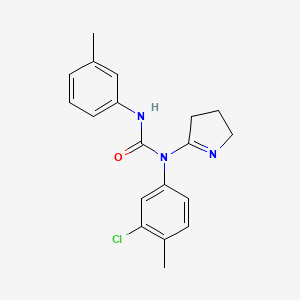

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea

Description

The compound 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea is a urea derivative featuring a substituted phenyl group (3-chloro-4-methylphenyl), a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrol-5-yl), and an m-tolyl moiety. Urea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-13-5-3-6-15(11-13)22-19(24)23(18-7-4-10-21-18)16-9-8-14(2)17(20)12-16/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWGLEXFOKYMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea is a complex organic compound classified as a urea derivative. Its unique structure, featuring a chloro-substituted aromatic ring and a pyrrole derivative, suggests potential biological activity relevant to medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C19H20ClN3O2

- Molecular Weight : 357.84 g/mol

- CAS Number : 905761-21-9

The biological activity of urea derivatives often involves interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds similar to this compound can modulate various biochemical pathways, influencing cell signaling and metabolic processes. Detailed studies are necessary to elucidate the specific interactions and effects at the molecular level.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.01 | CDK2 inhibition |

| Compound B | NCI-H460 | 0.03 | Microtubule disassembly |

| Compound C | HeLa | 7.01 | Topoisomerase-IIa inhibition |

These findings suggest that similar compounds exhibit significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents.

Kinase Inhibition

Research has shown that urea derivatives can act as kinase inhibitors. For example, some compounds in this class exhibit selective inhibition of receptor tyrosine kinases with IC50 values in the sub-micromolar range. The mechanism often involves binding to the ATP-binding pocket of the active form of the kinase, disrupting its activity.

Case Studies

- Study on Antitumor Activity : A recent study evaluated a series of urea derivatives for their ability to induce apoptosis in cancer cells. The lead compound demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, highlighting its potential as an effective anticancer agent.

- Kinase Inhibition Profile : Another study focused on the selectivity of urea derivatives against various kinases. The compounds showed significant binding affinity to Aurora-A kinase with IC50 values ranging from 0.16 µM to 0.39 µM across different assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on urea derivatives and related heterocyclic compounds with analogous substituents or functional groups. Key structural and molecular differences are highlighted below.

Structural Analogues from Enamine Ltd. ()

A structurally related compound, 1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]methyl]urea (CAS: MDLMFCD31803695), shares the 3-chloro-4-methylphenyl urea core but replaces the 3,4-dihydro-2H-pyrrol-5-yl group with a more complex isoindolyl-piperidine dione moiety. This substitution introduces additional hydrogen-bonding sites and increases molecular weight (374.48 g/mol vs. ~360–380 g/mol estimated for the target compound).

Molecular Weight and Formula Comparison

Functional Group Analysis

- Pyrrole vs.

- Substituent Effects : The m-tolyl group in the target compound may influence lipophilicity and steric interactions differently than the trifluoromethyl group in 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (Mol. weight: 165.18 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.